molecular formula C16H15N3O2S2 B4295485 9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B4295485
M. Wt: 345.4 g/mol
InChI Key: ILHMSOCJYWHXTQ-UHFFFAOYSA-N
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Description

  • Starting materials: Pyridine derivatives.

  • Reaction conditions: Cyclization reactions under elevated temperatures with suitable catalysts.

Industrial Production Methods

Industrial production of this compound would necessitate large-scale chemical reactors capable of maintaining stringent reaction conditions, including temperature control and inert atmospheres to prevent unwanted side reactions. The use of continuous flow reactors could increase yield and purity while reducing production costs.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of the Thieno[3,2-d]pyrimidin core

    • Starting materials: 2-aminothiophene, β-dicarbonyl compounds.

    • Reaction conditions: Condensation reactions, typically under acidic or basic catalysis.

  • Step 2: Methoxymethylation and Methylation

    • Reagents: Methoxymethyl chloride, methyl iodide.

    • Reaction conditions: Nucleophilic substitution reactions often conducted under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Common oxidizing agents like potassium permanganate or chromic acid.

    • Major Products: Oxidized derivatives of the thieno[3,2-d]pyrimidin core.

  • Reduction

    • Reagents: Hydrogen gas with palladium on carbon (Pd/C).

    • Major Products: Reduced forms of the initial heterocyclic rings.

  • Substitution

    • Reagents: Halogenated compounds for nucleophilic substitution.

    • Major Products: Varied substituted analogs, depending on the reagent.

Scientific Research Applications

Chemistry

  • Catalysis: : Investigated as a potential catalyst in organic synthesis due to its unique structural features.

Biology

  • Enzyme Inhibition: : Studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Medicine

  • Pharmaceuticals: : Examined for potential as an anti-inflammatory or anti-cancer agent due to its bioactive heterocyclic framework.

Industry

  • Materials Science: : Potential use in the development of novel materials, including polymers and coatings, due to its stable chemical structure.

Mechanism of Action

The compound interacts with various molecular targets, likely involving hydrogen bonding and van der Waals forces with proteins and enzymes. It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access. Specific pathways affected would depend on the precise biological context and the enzyme targets.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, 9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is unique due to its fused ring system and substituent pattern. Similar compounds might include:

  • Thiophene-based compounds: : Known for their biological activity and applications in material science.

  • Pyrimidine derivatives: : Commonly explored for their pharmaceutical potential.

These comparisons highlight its distinctive properties and the reasons for its varied applications in research and industry.

Properties

IUPAC Name

13-(methoxymethyl)-11-methyl-4-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-8-6-9(7-21-2)11-12-13(23-16(11)17-8)15(20)19-14(18-12)10-4-3-5-22-10/h3-6,14,18H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMSOCJYWHXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC=CS4)SC2=N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 6
9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

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